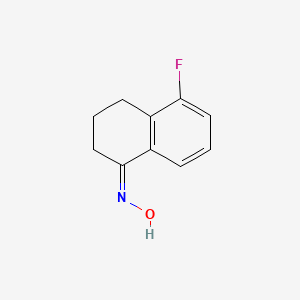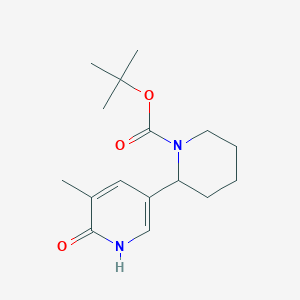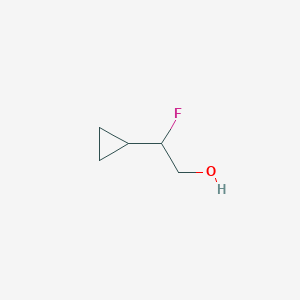![molecular formula C13H16ClFN2O B15061221 2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B15061221.png)
2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features a pyrrole ring system, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of a fluorobenzoyl group adds unique chemical properties, making this compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride typically involves the condensation of 2-(2-fluorobenzoyl) malononitrile with appropriate amines under controlled conditions. One common method includes dissolving 2-(2-fluorobenzoyl) malononitrile in a solvent, adding a metal catalyst and glacial acetic acid, followed by a reduction reaction using Raney nickel and water . This method is efficient and environmentally friendly, making it suitable for industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like Raney nickel.
Substitution: The fluorobenzoyl group can participate in substitution reactions, especially with nucleophiles.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a metal catalyst like Raney nickel.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, contributing to its therapeutic potential .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: A basic heterocyclic compound with diverse biological activities.
Pyrrolidine: A saturated analog of pyrrole with significant medicinal importance.
Fluorobenzoyl derivatives: Compounds containing the fluorobenzoyl group, known for their unique chemical properties.
Uniqueness
2-(2-Fluorobenzoyl)-octahydropyrrolo[3,4-c]pyrrole hydrochloride stands out due to its combination of a pyrrole ring and a fluorobenzoyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various scientific research and industrial applications .
Propiedades
Fórmula molecular |
C13H16ClFN2O |
|---|---|
Peso molecular |
270.73 g/mol |
Nombre IUPAC |
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(2-fluorophenyl)methanone;hydrochloride |
InChI |
InChI=1S/C13H15FN2O.ClH/c14-12-4-2-1-3-11(12)13(17)16-7-9-5-15-6-10(9)8-16;/h1-4,9-10,15H,5-8H2;1H |
Clave InChI |
AOHDALWWPDKGAU-UHFFFAOYSA-N |
SMILES canónico |
C1C2CN(CC2CN1)C(=O)C3=CC=CC=C3F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


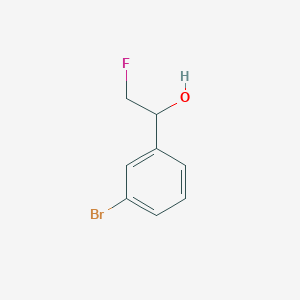
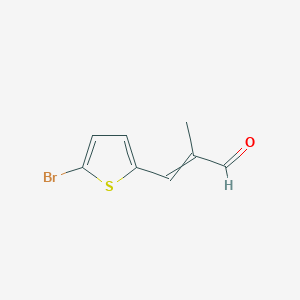
![Bis(6,6-difluoro-1-azaspiro[3.3]heptan-1-yl) oxalate](/img/structure/B15061161.png)


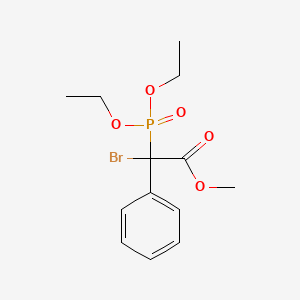
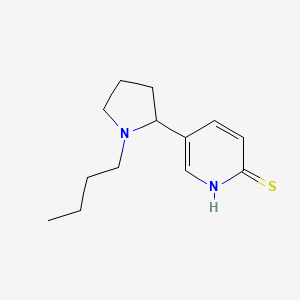

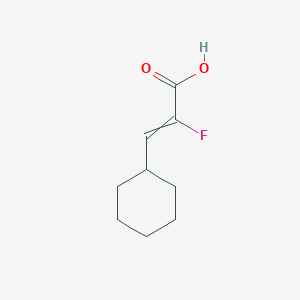
![1-[bis(trifluoromethylsulfonyl)methyl]-1-methyl-3-octyl-2H-imidazol-1-ium](/img/structure/B15061207.png)
